RA642

Diabetic Retinopathy Vascular Protection Retinal Microcirculation

RA642 is the essential pyrimido-pyrimidine derivative for studies requiring precise, compound-specific pharmacology. Its unique profile includes 4x better retinal vascularization in diabetic models and 60% greater efficacy than dipyridamole, alongside 10x higher antioxidant potency. This compound is specifically required for investigating the arachidonic acid pathway, as it uniquely inhibits platelet thromboxane B2 synthesis without altering prostacyclin. Procure RA642 to ensure your research targets the critical nexus of oxidative stress, thrombosis, and microvascular health.

Molecular Formula C24H44N8O4
Molecular Weight 508.7 g/mol
CAS No. 54093-30-0
Cat. No. B1678779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRA642
CAS54093-30-0
Synonyms(2,2'-(4,8-bis(diethylamino)pyrimido(5,4-d)pyrimidine-2,6-diyl)di(2-methoxyethyl)imino)diethanol
RA 642
RA-642
Molecular FormulaC24H44N8O4
Molecular Weight508.7 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC(=NC2=C1N=C(N=C2N(CC)CC)N(CCO)CCOC)N(CCO)CCOC
InChIInChI=1S/C24H44N8O4/c1-7-29(8-2)21-19-20(26-23(27-21)31(11-15-33)13-17-35-5)22(30(9-3)10-4)28-24(25-19)32(12-16-34)14-18-36-6/h33-34H,7-18H2,1-6H3
InChIKeyROFXYKJBKWRUBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RA642 (54093-30-0): Procurement Guide for the Pyrimido-Pyrimidine Vasodilator with Multimodal Cardiovascular Protection


RA642 (CAS 54093-30-0) is a pyrimido-pyrimidine derivative classified as a phosphodiesterase (PDE) inhibitor [1]. It exhibits a unique pharmacological profile combining vasodilatory, positive inotropic, and antiplatelet effects, alongside potent antioxidant activity [2]. This multimodal action distinguishes it from conventional vasodilators and antiplatelet agents, positioning RA642 as a specialized tool for investigating complex cardiovascular pathologies where endothelial dysfunction, oxidative stress, and thrombosis converge.

Why In-Class Substitution of RA642 (54093-30-0) Fails in Critical Cardiovascular Models


RA642 belongs to the pyrimido-pyrimidine class, which includes agents like dipyridamole and mopidamol. While these compounds share a core scaffold, their functional outcomes in vivo diverge dramatically due to distinct selectivity profiles and off-target effects [1]. Generic substitution based solely on class membership is not viable; for example, RA642 demonstrates a unique ability to restore retinal vascularization and provide neuroprotection in ischemia-reperfusion models, whereas structurally related analogs like mopidamol lack certain antioxidant effects, and dipyridamole fails to protect against post-ischemic brain tissue damage [2]. These functional differences underscore that procurement for specific experimental endpoints must be compound-specific, not class-based.

Quantitative Evidence Guide: Differentiating RA642 (54093-30-0) from Dipyridamole and Mopidamol


Superior Retinal Vasoprotection: A 4-Fold Improvement Over Baseline vs. 2.5-Fold for Dipyridamole

In a rat model of streptozotocin-induced diabetes, RA642 demonstrated superior efficacy in preventing retinal vascular defects compared to its close structural analog, dipyridamole [1]. While both compounds improved vascularization, RA642 achieved a 4-fold increase in the percentage of retinal surface occupied by peroxidase-labelled vessels over untreated diabetic controls, whereas dipyridamole treatment resulted in only a 2.5-fold increase.

Diabetic Retinopathy Vascular Protection Retinal Microcirculation

Unmatched Neuroprotection in Ischemia-Reperfusion Injury: 50-67% Tissue Protection for RA642 vs. 0% for Dipyridamole

In a combined model of permanent focal ischemia and global ischemia-reperfusion in rats, RA642 provided significant protection from post-ischemic brain tissue damage, measured by mitochondrial reduction of tetraphenyl tetrazolium. RA642 showed 50-67% protection compared to untreated animals [1]. In stark contrast, the closely related compound dipyridamole, despite also inhibiting malondialdehyde (MDA) production, conferred no protection (0%) from brain tissue damage under the same conditions [1].

Cerebral Ischemia Neuroprotection Reperfusion Injury

Potent Antioxidant Activity: RA642 is 10x More Potent than Dipyridamole in Inhibiting Brain Lipid Peroxidation

The antiperoxidative effect of RA642 in the micromolar range was found to be 10 times more potent than that of dipyridamole in inhibiting ferrous sulfate and ascorbic acid (FeAs)-induced lipid peroxidation in rat brain tissue, as measured by malondialdehyde (MDA) production [1]. Additionally, in ex vivo lens tissue homogenates from treated rats, RA642 inhibited FeAs-induced MDA production by 73-80%, compared to only 23-57% inhibition for dipyridamole [2].

Oxidative Stress Lipid Peroxidation Free Radical Scavenging

Distinct Hemodynamic Profile: RA642 Increases Cardiac Output by 51% Without Raising Heart Rate in Normal Dogs

In pentobarbital-anesthetized dogs, intravenous administration of RA642 (0.25 mg/kg) produced a distinct hemodynamic profile characterized by simultaneous positive inotropy and vasodilation [1]. Specifically, cardiac output increased from 1.37 ± 0.11 to 2.07 ± 0.11 L/min (+51%), and left ventricular dP/dtmax increased from 4658 ± 557 to 6628 ± 912 mmHg/sec (+42%). Critically, these effects occurred without a significant change in heart rate, a property that distinguishes it from beta-adrenergic agonists like dobutamine or catecholamines, which typically induce tachycardia.

Cardiovascular Pharmacology Hemodynamics Positive Inotropy

Reversal of Endotoxic Shock: RA642 Restores Mean Blood Pressure by 50% Without Compromising Perfusion Pressure

In a canine endotoxin shock model, RA642 (0.25 mg/kg i.v.) administered 30 minutes after endotoxin challenge significantly reversed the hypotensive state [1]. Mean blood pressure (MBP) increased from 62 ± 6 mmHg to 93 ± 7 mmHg (+50%) within 15 minutes of treatment. This was accompanied by a 39% increase in cardiac output and a 33% increase in renal blood flow. Importantly, this pressor response was achieved without jeopardizing normal perfusion pressure and without increasing heart rate, indicating restoration of vascular tone without causing excessive vasoconstriction.

Endotoxin Shock Septic Shock Hemodynamic Rescue

Selective Antiplatelet Profile: Comparable Aggregation Inhibition to Analogs but with Divergent Thromboxane Suppression

In a direct comparison with dipyridamole and mopidamol, RA642 demonstrated a nuanced antiplatelet profile [1]. While its inhibition of collagen-induced platelet aggregation in diabetic rats was 36%, comparable to mopidamol (39%) and dipyridamole (43%), RA642 exhibited a unique effect on the arachidonic acid pathway. It produced a 41% inhibition of platelet thromboxane B2 production, an effect not seen with dipyridamole. Furthermore, unlike dipyridamole, which caused a 90% increase in aortic prostacyclin (6-keto-PGF1α) production, RA642 did not alter vascular prostacyclin levels.

Platelet Aggregation Thrombosis Thromboxane B2

Optimal Application Scenarios for RA642 (54093-30-0) in Cardiovascular and Inflammation Research


Modeling Diabetic Microvascular Complications, Specifically Retinopathy

RA642 is the preferred pyrimido-pyrimidine derivative for studies modeling diabetic retinopathy. Quantitative evidence demonstrates that RA642 provides a 4-fold improvement in retinal vascularization in diabetic rats, a 60% greater effect than dipyridamole [1]. This superior efficacy makes it an ideal reference compound for evaluating novel therapies aimed at preventing or reversing retinal vascular dropout, and for investigating the mechanistic link between platelet activity, thromboxane imbalance, and microvascular health in diabetes.

Investigating Neuroprotection in Cerebral Ischemia-Reperfusion Injury

For research into stroke and cerebral ischemia-reperfusion injury, RA642 is uniquely suited among its structural class. It is the only compound of the three tested (dipyridamole, mopidamol, RA642) to demonstrate robust functional tissue protection (50-67%) in a rat model of combined focal and global ischemia [1]. Its 10-fold greater antioxidant potency over dipyridamole [1] and its distinct hemodynamic profile in shock models [2] position it as a critical tool for studying interventions that target the nexus of oxidative stress, cerebral blood flow, and neuronal survival.

Dissecting Platelet-Vascular Interactions and Thromboxane/Prostacyclin Balance

RA642 offers a unique pharmacological profile for ex vivo and in vivo studies of the arachidonic acid pathway. Unlike dipyridamole, which potently stimulates vascular prostacyclin, RA642 inhibits platelet thromboxane B2 synthesis by 41% without altering aortic prostacyclin production [1]. This selective modulation allows researchers to isolate the contribution of platelet-derived thromboxane to thrombotic and inflammatory processes, without the confounding variable of upregulated endothelial prostacyclin, making it a precise tool for mechanistic thrombopharmacology.

Evaluating Positive Inotropic Agents with a Favorable Hemodynamic Signature

RA642's ability to increase cardiac output by 51% and contractility (dP/dtmax) by 42% without significantly increasing heart rate [1] makes it a valuable comparator or tool compound in heart failure and cardiogenic shock research. This profile contrasts sharply with traditional beta-adrenergic agonists that incur a chronotropic penalty. Procurement of RA642 enables studies focused on achieving inotropic support while minimizing myocardial oxygen demand, a key therapeutic goal in the management of acute decompensated heart failure.

Quote Request

Request a Quote for RA642

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.